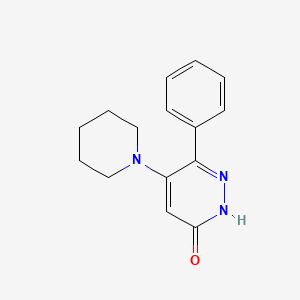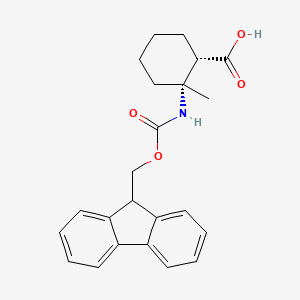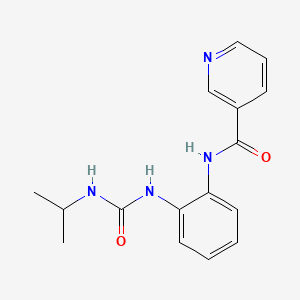
6-phenyl-5-piperidino-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-5-piperidino-3(2H)-pyridazinone and its derivatives are a class of heterocyclic compounds that have been extensively studied due to their potential pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including antiplatelet, anticonvulsant, anti-inflammatory, and analgesic effects, as well as their role in cardiovascular therapies .
Synthesis Analysis
The synthesis of 6-phenyl-3(2H)-pyridazinones involves several methods, including condensation reactions, palladium-catalyzed Heck and Sonogashira cross-coupling reactions, and cyclization techniques. For instance, the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate in ethanol has been used to synthesize bis-substituted pyridazinones . Palladium-catalyzed reactions have been employed for the alkenylation and alkynylation at position 5 of the pyridazinone system, which is crucial for the introduction of various substituents that affect the compound's biological activity . Additionally, the synthesis of 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones has been improved by constructing the piperazinyl group through cyclization .
Molecular Structure Analysis
Quantum-mechanical calculations and 1H NMR measurements have been used to study the structures of 5-substituted-6-phenyl-3(2H)-pyridazinones. The nature of the substituent at the 5-position significantly affects the reactivity of the system . Theoretical and experimental approaches have guided the development of novel synthetic pathways to obtain pharmacologically useful derivatives .
Chemical Reactions Analysis
The chemical reactivity of 6-phenyl-3(2H)-pyridazinones is influenced by the substituents present on the phenyl ring. For example, the presence of electron-withdrawing groups has been associated with increased anticonvulsant activity . The Heck and Sonogashira cross-coupling reactions are key transformations that allow the introduction of alkenyl and alkynyl groups, respectively, at position 5 of the pyridazinone ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-phenyl-3(2H)-pyridazinones are closely related to their molecular structure and the substituents present. These properties are crucial for the compounds' biological activities and their potential as therapeutic agents. For instance, the hydrophobic parameter of the substituent on the phenyl ring correlates with the anticonvulsant potency of the compound . The introduction of different substituents at position 5 has been shown to influence not only the antiplatelet activity but also the mechanism of action of these compounds .
Aplicaciones Científicas De Investigación
Antiplatelet Agents
6-Phenyl-5-piperidino-3(2H)-pyridazinone derivatives have been investigated for their potential as antiplatelet agents. Research by Sotelo et al. (2002) found that modifying the chemical group at position 5 of the 6-phenyl-3(2H)-pyridazinone system influences both variations in antiplatelet activity and the mechanism of action (Sotelo et al., 2002).
Anticancer Activity
Alagöz et al. (2021) explored novel 3(2H)-pyridazinone derivatives designed based on the anti-proliferative effects demonstrated within this chemical scaffold. They found that some compounds exhibited good anti-proliferative effects against gastric adenocarcinoma cells, suggesting potential in cancer treatment (Alagöz et al., 2021).
Synthesis and Derivatization
Tsolomiti et al. (2007) described a simple and efficient synthesis method for 4-mercapto-6-phenylpyridazin-3(2H)-ones, highlighting the broad spectrum of biological activity of functionalized pyridazinones. This work supports their utility in synthesizing new compounds for various applications, including as prodrugs, microbiocides, or pesticides (Tsolomiti et al., 2007).
Analgesic and Anti-inflammatory Agents
Gökçe et al. (2005) synthesized derivatives of 6-phenyl-3(2H)-pyridazinone and found that some showed promising analgesic and anti-inflammatory activities. This suggests potential applications in pain and inflammation management (Gökçe et al., 2005).
Solubility and Thermodynamics
Shakeel et al. (2017) studied the solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various mixtures, providing insights into the solvation behavior and thermodynamics of these compounds. Such studies are crucial for drug formulation and understanding the physicochemical properties of pyridazinone derivatives (Shakeel et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-phenyl-4-piperidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTJSKAUBHADKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)NN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)
![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)



![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)
![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)
